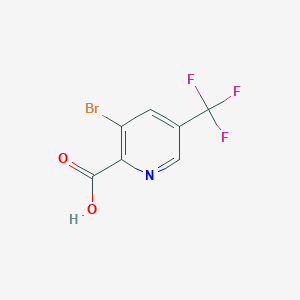

3-Bromo-5-(trifluoromethyl)picolinic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCOFXUWTIYTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514771 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959245-76-2 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis strategies for 3-Bromo-5-(trifluoromethyl)picolinic acid typically involve either the bromination of a precursor already containing the trifluoromethyl group or the trifluoromethylation of a brominated picolinic acid derivative. The choice of route often depends on the availability of starting materials and the desired regioselectivity of the halogenation step.

Electrophilic Bromination of Precursors

A common pathway to this compound involves the electrophilic bromination of 5-(trifluoromethyl)picolinic acid. The electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group deactivates the pyridine (B92270) ring, making electrophilic substitution challenging and directing the incoming electrophile to specific positions. The position of bromination is dictated by the electronic and steric effects of the existing substituents.

The selection of the brominating agent is crucial for achieving high regioselectivity and yield. Commonly employed reagents for the bromination of electron-deficient aromatic rings include N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

N-Bromosuccinimide is a versatile and convenient source of electrophilic bromine. google.com For the bromination of deactivated pyridines, the reaction is often carried out in a strong acid medium, which activates the brominating agent and enhances the electrophilicity of the pyridine ring. The trifluoromethyl group at the 5-position and the carboxylic acid at the 2-position direct the incoming bromine atom preferentially to the 3-position.

Elemental bromine, often in the presence of a Lewis acid or in a strong acid solvent, is another effective reagent for this transformation. The reaction conditions must be carefully controlled to prevent over-bromination and side reactions. A patent describing the synthesis of a related compound, 3-bromo-5-methylpyridine, utilizes the dropwise addition of liquid bromine to a cooled acidic solution of the corresponding amine precursor, followed by diazotization in a Sandmeyer-type reaction. patsnap.com

| Brominating Agent | Typical Conditions | Regioselectivity |

| N-Bromosuccinimide (NBS) | Strong acid (e.g., H₂SO₄), often with heating | High for 3-position |

| **Bromine (Br₂) ** | Lewis acid catalyst or strong acid solvent | Good for 3-position, requires careful control |

This table is generated based on general principles of electrophilic aromatic substitution on substituted pyridines and may not reflect specific experimental results for this compound.

The choice of solvent plays a significant role in the outcome of the electrophilic bromination. For deactivated substrates like 5-(trifluoromethyl)picolinic acid, polar, acidic solvents are generally preferred. Sulfuric acid is a common solvent as it also acts as a catalyst by protonating the pyridine nitrogen, further increasing the ring's susceptibility to electrophilic attack. Chlorinated solvents such as dichloromethane (B109758) or chloroform (B151607) can also be used, particularly when a Lewis acid catalyst is employed. nih.gov

Reaction temperatures can vary widely depending on the reactivity of the substrate and the brominating agent used. Reactions with NBS in sulfuric acid often require heating to proceed at a reasonable rate. Conversely, reactions involving highly reactive brominating species may need to be conducted at low temperatures to control the reaction and improve selectivity.

To improve the efficiency of the bromination of electron-deficient pyridines, various catalytic systems can be employed. Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can polarize the Br-Br bond in elemental bromine, increasing its electrophilicity. nih.gov

In some cases, the reaction can be facilitated by the use of a palladium catalyst in conjunction with a suitable ligand and a brominating agent. acs.org While more commonly associated with cross-coupling reactions, palladium catalysis can also be applied to direct C-H functionalization, including halogenation.

Introduction of the Trifluoromethyl Group

An alternative synthetic strategy involves the introduction of the trifluoromethyl group onto a pre-brominated picolinic acid scaffold, such as 3-bromopicolinic acid. This approach is particularly useful if the brominated precursor is more readily available.

Several methods exist for the introduction of a trifluoromethyl group onto an aromatic ring. These reactions can be broadly categorized as radical, nucleophilic, or electrophilic trifluoromethylation. For heteroaromatic systems like pyridine, metal-catalyzed cross-coupling reactions are particularly prevalent.

A common method involves the use of a copper(I)-trifluoromethyl reagent (CuCF₃), often derived from fluoroform. organic-chemistry.org This reagent can react with aryl and heteroaryl halides, including bromides, to form the corresponding trifluoromethylated product. The reaction typically proceeds under relatively mild conditions and demonstrates good functional group tolerance. organic-chemistry.org

Another approach is the Sandmeyer-type trifluoromethylation, which involves the conversion of an amino group to a diazonium salt, followed by reaction with a trifluoromethyl source in the presence of a copper catalyst. wikipedia.orgnih.gov This method could be applied to a precursor such as 3-bromo-5-aminopicolinic acid.

| Trifluoromethylation Reagent | Reaction Type | Precursor |

| CuCF₃ | Copper-mediated nucleophilic trifluoromethylation | 3,5-dibromopicolinic acid |

| Umemoto's reagent/Cu | Sandmeyer-type trifluoromethylation | 3-bromo-5-aminopicolinic acid |

This table presents plausible trifluoromethylation strategies based on established methodologies in organic synthesis.

Carboxylation Reactions

Carboxylation reactions provide a direct method for introducing the picolinic acid moiety onto the pyridine ring. A prominent strategy for achieving this with high regioselectivity is Directed ortho-Metalation (DoM). wikipedia.orgbaranlab.org

The introduction of a carboxyl group specifically at the 2-position (the carbon atom adjacent to the ring nitrogen) of 3-Bromo-5-(trifluoromethyl)pyridine is effectively achieved through Directed ortho-Metalation. wikipedia.org In this process, the nitrogen atom of the pyridine ring acts as a directing metalation group (DMG). baranlab.org The nitrogen's lone pair of electrons coordinates to the lithium atom of a strong organolithium base. This coordination positions the base in close proximity to the C-H bond at the 2-position, facilitating a regioselective deprotonation (lithiation) to form a lithium-aryl intermediate. wikipedia.org Subsequent reaction of this intermediate with an electrophile, such as carbon dioxide, results in the formation of the carboxyl group exclusively at this ortho position. harvard.edu

The conditions for the carboxylation of 3-Bromo-5-(trifluoromethyl)pyridine via Directed ortho-Metalation are critical for a successful reaction. The process involves the formation of a highly reactive organolithium intermediate, which necessitates an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents to prevent quenching by moisture. The reaction is typically performed at very low temperatures to ensure the stability of the lithiated species and to control reactivity.

Table 1: General Conditions for Directed ortho-Metalation and Carboxylation

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Base | n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) | Deprotonation of the C-H bond at the 2-position. |

| Solvent | Anhydrous ethereal solvents (e.g., Tetrahydrofuran (THF), Diethyl ether) | To dissolve reagents and stabilize the organolithium intermediate. |

| Temperature | -78 °C | To maintain the stability of the highly reactive aryllithium species. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent reaction with atmospheric oxygen and moisture. |

| Carbon Source | Carbon Dioxide (CO₂) (typically from dry ice) | Electrophile that reacts with the aryllithium to form the carboxylate salt. |

| Workup | Aqueous acid | To protonate the carboxylate salt to yield the final carboxylic acid. |

Multi-Step Synthetic Routes

Complex organic molecules are often synthesized through multi-step pathways that build the target structure sequentially. These routes offer flexibility and control over the final arrangement of functional groups.

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, where one functional group is transformed into another. This strategy is particularly useful when direct introduction of a desired group is challenging. A classic example involves the conversion of a nitro or amino group into other functionalities via diazotization.

A synthetic route to This compound can be devised using nitro group reduction and diazotization as key steps. This pathway typically begins with a precursor that can be elaborated into the final product. While multiple variations exist, a representative pathway may start with an aminopyridine that is itself derived from the reduction of a nitropyridine.

A plausible synthesis sequence is as follows:

Bromination: The synthesis can commence with 2-Amino-5-(trifluoromethyl)pyridine . This precursor undergoes electrophilic aromatic substitution with a brominating agent, such as N-Bromosuccinimide (NBS), to introduce a bromine atom at the 3-position, yielding 2-Amino-3-bromo-5-(trifluoromethyl)pyridine . chemicalbook.comijssst.info

Diazotization: The resulting amino-bromo compound is then treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl), at low temperatures (0–5 °C). This converts the amino group at the 2-position into a diazonium salt. google.com Diazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂).

Cyanation (Sandmeyer Reaction): The diazonium salt is not isolated but is immediately reacted with a solution of copper(I) cyanide (CuCN). This classic Sandmeyer reaction replaces the diazonium group with a nitrile (-CN) group, forming 3-Bromo-2-cyano-5-(trifluoromethyl)pyridine .

Hydrolysis: The final step is the hydrolysis of the nitrile group. This is typically achieved by heating the nitrile compound in the presence of a strong acid (e.g., aqueous H₂SO₄) or base (e.g., aqueous NaOH). The hydrolysis converts the nitrile into a carboxylic acid, yielding the target molecule, This compound .

This multi-step route, while longer than direct carboxylation, relies on well-established and robust reactions in organic chemistry. The initial presence of an amino group, often derived from a nitro group reduction, is key to enabling the diazotization and subsequent functional group interconversions. orgsyn.org

Compound Index

Cross-Coupling Strategies for Structural Elaboration

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the extensive structural elaboration of this compound. The bromine atom at the 3-position serves as a versatile handle for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.govbeilstein-journals.org This palladium-catalyzed reaction is highly effective for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound. nih.gov

While direct examples using this compound as the substrate are not extensively detailed, the reactivity of similar structures provides significant insight. For instance, a convenient and efficient Suzuki-Miyaura C3-arylation has been reported for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a molecule also featuring a bromine atom adjacent to a trifluoromethyl-bearing heterocyclic ring. nih.govrsc.org This reaction successfully introduced a variety of aryl and heteroaryl groups. nih.govrsc.org To prevent a common side reaction, debromination, a tandem catalyst system of XPhosPdG2/XPhos was found to be effective. nih.govrsc.org

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide (in this case, the picolinic acid derivative) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The introduction of a trifluoromethyl group can also be achieved through palladium-catalyzed cross-coupling reactions, although this is more commonly a trifluoromethylation of an aryl halide rather than introducing a CF₃-containing aryl group via Suzuki coupling. mit.edu The synthesis of trifluoromethyl-substituted pyridylboronic acids and their subsequent use in Suzuki-Miyaura reactions allows for the creation of CF₃-substituted aryl/heteroaryl-pyridines. rsc.org

The table below summarizes typical conditions and outcomes for Suzuki-Miyaura couplings of related brominated, trifluoromethyl-containing heterocycles. nih.gov

| Catalyst System | Base | Solvent | Temperature | Outcome |

| XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 110 °C (Microwave) | Good to excellent yields of C3-arylated products. nih.gov |

| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 °C (Microwave) | Lower yields, significant debromination. nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 °C (Microwave) | Moderate yields. nih.gov |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be employed to diversify the structure of this compound.

The Heck reaction is a valuable method for forming carbon-carbon bonds by coupling aryl halides with alkenes. nih.govrug.nl This reaction would allow for the introduction of vinyl groups at the 3-position of the picolinic acid ring. While the Heck reaction is well-established, challenges can arise with bromo derivatives, such as dehalogenation, especially under metal-catalyzed conditions. beilstein-journals.org The choice of catalyst, ligand, base, and reaction conditions is critical to achieving high yields and selectivity. rug.nl

The Sonogashira reaction provides a powerful route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This methodology could be used to introduce alkynyl substituents at the 3-position of this compound, creating versatile intermediates for further transformations. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org

The following table outlines the general applicability of these palladium-catalyzed reactions.

| Reaction | Coupling Partner | Bond Formed | Key Features |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Introduces vinyl groups. nih.gov |

| Sonogashira Reaction | Terminal Alkyne | C(sp²)-C(sp) | Introduces alkynyl groups; uses Pd and Cu catalysts. wikipedia.orgorganic-chemistry.org |

Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, offer a classic and still highly relevant alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgnih.gov The Ullmann condensation or Ullmann-type reactions are used to form aryl-oxygen, aryl-nitrogen, and aryl-sulfur bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively. nih.gov

For this compound, an Ullmann condensation could be used to introduce phenoxy or amino groups at the 3-position. These reactions traditionally required harsh conditions (high temperatures) and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands such as picolinic acid or various N- or O-donor ligands to facilitate the reaction. nih.gov

Copper catalysis is also effective in multicomponent coupling reactions. For example, a cooperative catalytic system of CuCl and Cu(OTf)₂ has been shown to effectively catalyze three-, five-, or seven-component coupling reactions of amines, formaldehyde, and trimethylsilyl (B98337) cyanide. nih.govmdpi.com While not a direct functionalization of the bromo-picolinic acid, this demonstrates the versatility of copper catalysis in building complex molecular architectures that could potentially be integrated with intermediates derived from the target compound.

Derivatization of Picolinic Acid Intermediates

The carboxylic acid group of this compound offers a prime site for derivatization, most commonly through esterification.

Esterification is a fundamental reaction for modifying the properties of a carboxylic acid, such as its solubility, or for protecting the carboxyl group during subsequent reactions. A variety of methods are available for the esterification of picolinic acids.

One common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) with a catalytic amount of DMF. nih.gov The resulting acyl chloride hydrochloride can then be reacted with an alcohol in the presence of a base, such as triethylamine (B128534), to yield the desired ester.

Direct esterification methods are also widely used. These can be catalyzed by acids or employ coupling reagents. For example, triphenylphosphine (B44618) dibromide in the presence of a base like potassium carbonate (K₂CO₃) has been reported as an effective one-pot reagent for the conversion of carboxylic acids to their esters with primary, secondary, or tertiary alcohols. nih.gov This method generally provides moderate to high yields. nih.gov

The choice of esterification method depends on the specific alcohol being used and the compatibility of the reagents with the bromo and trifluoromethyl substituents on the picolinic acid ring.

Amidation Reactions

The direct conversion of this compound to its amide derivatives, known as amidation, is a key process in the synthesis of various specialty chemicals and potential pharmaceutical intermediates. This transformation typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

Common strategies for the amidation of carboxylic acids, which are applicable to this compound, include the use of coupling agents. These reagents activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with an amine. While specific examples detailing the amidation of this compound are not extensively documented in publicly available literature, general principles of amidation of picolinic acids can be applied. For instance, coupling picolinic acid with N-alkylanilines can afford a range of mono- and bis-amides in good to moderate yields. nih.gov One common method involves the in situ generation of the acid chloride using reagents like thionyl chloride, which then reacts with the desired amine. nih.gov

Another approach involves the use of sulfinylamides, generated in situ from the reaction of an amine with prop-2-ene-1-sulfinyl chloride, which then efficiently mediate the amidation of carboxylic acids. This method is notable for its mild conditions and tolerance of various functional groups. organic-chemistry.org

The following table summarizes common coupling agents and conditions used for amidation reactions of carboxylic acids, which could be adapted for this compound.

Table 1: Common Coupling Agents for Amidation

| Coupling Agent | Typical Conditions | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reaction with carboxylic acid to form acid chloride, followed by addition of amine. | A widely used and cost-effective method. |

| Carbodiimides (e.g., DCC, EDC) | Often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions. | Mild conditions, but can generate urea (B33335) byproducts that may be difficult to remove. |

| Phosphonium Reagents (e.g., BOP, PyBOP) | Effective for sterically hindered substrates and for minimizing racemization in chiral compounds. | Generally high yielding but can be expensive. |

Advanced Synthetic Techniques

To address the challenges of traditional batch synthesis, such as long reaction times, safety concerns with hazardous reagents, and environmental impact, advanced synthetic techniques are being increasingly explored for the production of fine chemicals.

Continuous Flow Reactor Applications in Industrial Production

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for industrial-scale synthesis. These benefits include enhanced heat and mass transfer, improved safety, and the potential for automation and process control. mdpi.com The application of continuous flow reactors to the synthesis of functionalized pyridines has been demonstrated, showcasing the potential for efficient and scalable production. researchgate.net

For the industrial production of amides derived from this compound, a continuous flow process could involve pumping a solution of the carboxylic acid and a coupling agent through a heated reactor, followed by the introduction of the amine at a specific point. The product stream would then be collected and purified. This approach can lead to higher yields and purity, reduced reaction times, and a smaller manufacturing footprint. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. orientjchem.org

In the context of amidation, microwave-assisted methods have been successfully employed for the synthesis of various amides, including those derived from heterocyclic carboxylic acids. rsc.org For the synthesis of 3-Bromo-5-(trifluoromethyl)picolinamide, a microwave-assisted protocol would likely involve irradiating a mixture of the carboxylic acid, an amine, and a suitable coupling agent or catalyst in a sealed vessel. nih.gov This technique can be particularly beneficial for high-throughput synthesis in drug discovery and process development.

The following table provides a conceptual comparison of reaction parameters for traditional versus microwave-assisted amidation.

Table 2: Comparison of Conventional and Microwave-Assisted Amidation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Efficiency | Lower | Higher |

| Temperature Control | Bulk heating, potential for hotspots | Direct molecular heating, uniform temperature |

| Yield | Variable | Often higher |

| Side Reactions | More prevalent | Often reduced |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In amide synthesis, this often involves the use of more environmentally benign catalysts and solvents, and developing more atom-economical reactions.

One promising green approach is the use of biocatalysts, such as enzymes. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether, offering high yields and purity without the need for coupling agents. nih.gov This enzymatic method represents a sustainable alternative for the synthesis of amides from this compound. nih.gov

Another green strategy involves the use of solid-supported catalysts or reagents that can be easily recovered and reused. For instance, direct amide synthesis over heterogeneous catalysts in a continuous flow reactor provides a green and atom-efficient way to form the amide bond. mdpi.com Additionally, the development of catalytic methods that avoid stoichiometric activating agents is a key area of research in sustainable amidation reactions. researchgate.net

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-Bromo-5-(trifluoromethyl)picolinic acid is significantly influenced by the presence of the nitrogen atom, the bromine atom, the trifluoromethyl group, and the carboxylic acid group. These substituents dictate the electron density of the aromatic system and, consequently, its susceptibility to attack by electrophiles or nucleophiles. Aromatic rings are typically nucleophilic; however, the presence of electron-withdrawing substituents can render them electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

The bromine atom at the C-3 position of this compound can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, through a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is common for heteroaryl halides, particularly when the ring is "activated" by the presence of electron-withdrawing groups. nih.govnih.gov The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.govnih.gov In the second step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the ring is restored. nih.gov

The reaction of heteroaryl chlorides with amines in the presence of a base like potassium fluoride (B91410) can facilitate SNAr reactions. nih.gov Similarly, thiols or their conjugate bases (thiolates) are effective nucleophiles for displacing halides on electron-deficient heteroaromatic rings. nih.govacs.org

Table 1: Examples of Nucleophiles in SNAr Reactions

| Nucleophile Class | Specific Example | Expected Product Type |

|---|---|---|

| Amines | R-NH₂ | 3-Amino-5-(trifluoromethyl)picolinic acid derivative |

| Thiols | R-SH | 3-Thioether-5-(trifluoromethyl)picolinic acid derivative |

The trifluoromethyl (-CF₃) group at the C-5 position plays a crucial role in activating the pyridine ring for nucleophilic attack. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. beilstein-journals.orgwikipedia.org This strong inductive effect significantly reduces the electron density of the entire aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. nih.govbeilstein-journals.org

The presence of strong electron-withdrawing groups is a key requirement for SNAr reactions to occur, as they stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov This stabilization lowers the activation energy of the first, typically rate-determining, step of the reaction. researchgate.net Therefore, the trifluoromethyl group in this compound is critical for facilitating the substitution of the bromine atom. nih.gov

Nucleophilic aromatic substitution on the pyridine ring is highly regioselective. Attacks are strongly favored at the C-2 (α) and C-4 (γ) positions relative to the ring nitrogen. cdnsciencepub.comstackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, which is only possible when the attack occurs at the ortho or para positions. cdnsciencepub.comstackexchange.com When the attack happens at the C-3 (β) position, the negative charge cannot be delocalized onto the nitrogen, resulting in a less stable intermediate. cdnsciencepub.comstackexchange.com

In the case of this compound, the leaving group (bromine) is at the C-3 position. Nucleophilic substitution at this position is generally less favorable than at C-2 or C-4. However, the pyridine ring in this molecule is substituted with two strong electron-withdrawing groups: the trifluoromethyl group at C-5 and the carboxylic acid at C-2. These groups significantly increase the electrophilicity of the ring, potentially enabling substitution at the otherwise less reactive C-3 position. The combined electron-withdrawing effects help to stabilize the anionic intermediate, overcoming the inherent kinetic barrier for attack at the C-3 position. Studies on similarly substituted pyridines, such as 2,6-dichloro-3-(trifluoromethyl)pyridine, have shown that the regioselectivity can be influenced by the nature of the substituents and the reaction conditions, sometimes favoring substitution at the position adjacent to the trifluoromethyl group.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a key functional handle for various chemical transformations, most notably decarboxylation reactions.

Picolinic acids (pyridine-2-carboxylic acids) are known to undergo thermal decarboxylation, where the carboxyl group is lost as carbon dioxide, more readily than their isomers (nicotinic and isonicotinic acids). cdnsciencepub.com This enhanced reactivity is attributed to the proximity of the carboxylic acid to the ring nitrogen. The reaction can be performed under various conditions, including heating in a suitable solvent or using metal catalysis. nih.govcdnsciencepub.com

Halodecarboxylation is a related process where the loss of CO₂ is accompanied by the installation of a halogen atom in its place. nih.govacs.org This reaction, often a variation of the Hunsdiecker reaction, converts carboxylic acids into the corresponding organic halides. nih.govacs.org More recent methods have been developed for the transition-metal-free decarboxylative bromination of aromatic carboxylic acids. nih.gov

The decarboxylation of picolinic acid is believed to proceed through a zwitterionic intermediate. The acidic proton from the carboxyl group can reside on the ring nitrogen, forming an internal salt. Upon heating, this zwitterion can lose carbon dioxide to form a highly reactive 2-pyridyl carbanion or a related ylide/carbene species, often referred to as the "Hammick Intermediate". cdnsciencepub.comstackexchange.com This intermediate is then typically protonated by a solvent molecule or another proton source to yield the decarboxylated pyridine product.

For 3-substituted picolinic acids, studies have shown that both electron-withdrawing and electron-releasing substituents can accelerate the rate of decarboxylation. stackexchange.com This effect is thought to arise from steric hindrance between the 3-substituent and the 2-carboxyl group, which forces the carboxyl group out of the plane of the aromatic ring. This disruption of coplanarity weakens the C2-carboxyl bond, thereby facilitating its cleavage during the decarboxylation process. stackexchange.com In the specific case of this compound, both the 3-bromo and 5-trifluoromethyl groups are electron-withdrawing, and the bromo group at the 3-position would be expected to promote decarboxylation via this steric effect.

Table 2: Key Intermediates in Picolinic Acid Decarboxylation

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Zwitterion | Internal salt with protonated ring nitrogen and carboxylate anion. | Precursor to CO₂ loss. |

| Hammick Intermediate (Ylide/Carbene) | Formed upon thermal decarboxylation of the zwitterion. | A highly reactive species that undergoes further reaction. cdnsciencepub.com |

Decarboxylation Reactions and Halodecarboxylation

Applications in Halide Synthesis

The carbon-bromine bond at the 3-position of the pyridine ring is a key site for synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. These reactions utilize the bromo-substituted picolinic acid as a substrate to form new carbon-carbon or carbon-heteroatom bonds, effectively synthesizing more complex molecular architectures from the initial halide.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds and is highly applicable to substrates like this compound. nih.gov The reaction involves coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org The trifluoromethyl group and the pyridine nitrogen can influence catalyst selection and reaction efficiency. beilstein-journals.org For challenging couplings, particularly with heteroaryl substrates, specialized catalyst systems may be employed to achieve high yields and avoid side reactions like debromination. nih.govresearchgate.net

Heck Reaction: The Mizoroki-Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In this process, this compound can react with an alkene in the presence of a palladium catalyst and a base to form a substituted vinyl-picolinic acid derivative. wikipedia.org The reaction is a cornerstone of C-C bond formation and demonstrates the utility of the bromo-substituent as a reactive handle for molecular elaboration. nih.govbeilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-Pyridine Derivatives Note: This table represents typical conditions for related substrates, as specific documented examples for this compound may vary.

| Reaction Type | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(PPh₃)₂ (5%) | Triphenylphosphine (B44618) | Na₂CO₃ | Dioxane | 110 |

| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | K₃PO₄ | Toluene | RT - 100 |

| Heck | Pd(OAc)₂ (2-5%) | PPh₃ or PHOX | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 - 120 |

Formation of Derivatives (e.g., esters, amides, acyl halides)

The carboxylic acid group is readily converted into a variety of functional derivatives, expanding the synthetic utility of the molecule.

Acyl Halides : The most common method for activating the carboxylic acid is its conversion to an acyl chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting 3-bromo-5-(trifluoromethyl)picolinoyl chloride is a highly reactive intermediate, susceptible to nucleophilic attack.

Esters : Esters can be formed through several routes. Standard Fischer esterification (reaction with an alcohol under acidic conditions) is one possibility. A more efficient method involves reacting the pre-formed acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the HCl byproduct. nih.gov This method is suitable for producing a wide range of esters, including simple alkyl esters like methyl 3-bromo-5-(trifluoromethyl)picolinate and more complex "active esters" with phenols like p-nitrophenol or pentafluorophenol, which are themselves excellent acylating agents. nih.govbldpharm.com

Amides : Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This can be done directly using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). However, a more common and often higher-yielding approach is the reaction of the corresponding acyl chloride with an amine. nih.gov This reaction is typically fast and efficient. The synthesis of specialized amides, such as N-trifluoromethyl amides, can also be achieved from the carboxylic acid derivatives under specific conditions, highlighting the versatility of this functional group. nih.govescholarship.orgresearchgate.net

Table 2: Summary of Derivative Formation Reactions

| Derivative | Reagent(s) | Typical Conditions |

|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂), cat. DMF | Reflux or room temperature |

| Ester | 1. SOCl₂ 2. Alcohol, Base (e.g., Et₃N) | Two-step, room temperature for acylation | | Amide | 1. SOCl₂ 2. Amine (R₂NH), Base | Two-step, room temperature for amidation | | Amide | Amine (R₂NH), Coupling Agent (e.g., DCC) | One-pot, often in CH₂Cl₂ or DMF |

Oxidation and Reduction Potentials of the Carboxyl Group

Specific experimental data from cyclic voltammetry for this compound are not widely available in the surveyed literature. However, the electrochemical behavior can be inferred from studies on unsubstituted picolinic acid and the known electronic effects of the substituents.

The electrochemistry of picolinic acid involves processes at both the pyridine ring and the carboxyl group. The pyridine ring can undergo irreversible reduction at negative potentials. dss.go.th The carboxyl group can be electrochemically oxidized, though this typically occurs at a high positive potential.

The presence of two strong electron-withdrawing groups, bromide and trifluoromethyl, on the pyridine ring is expected to have a significant impact on these potentials:

Reduction Potential : The electron-withdrawing groups decrease the electron density on the aromatic ring system. This makes the pyridine ring more susceptible to reduction. Consequently, the reduction potential for this compound is expected to be less negative (i.e., reduction occurs more easily) compared to unsubstituted picolinic acid. orientjchem.org

Oxidation Potential : The oxidation of the carboxylate anion involves the removal of an electron. The electron-withdrawing substituents stabilize the electrons in the molecule, making their removal more difficult. Therefore, the oxidation potential of the carboxyl group in this compound is expected to be more positive (i.e., oxidation is more difficult) than in the parent compound.

Coordination Chemistry and Ligand Properties

Picolinic acid and its derivatives are well-established ligands in coordination chemistry, acting as bidentate chelating agents that bind to metal ions through the pyridine nitrogen and a carboxylate oxygen atom. This N,O-chelation forms a stable five-membered ring, a structural motif found in numerous metal complexes. nih.gov

Complexation with Metal Ions

This compound, upon deprotonation, readily forms complexes with a wide range of metal ions, including transition metals (e.g., Cu(II), Ni(II), Co(II)), main group metals, and lanthanides. orientjchem.org The coordination involves the formation of a bond between the metal center and both the pyridine nitrogen and one of the carboxylate oxygen atoms. nih.gov The presence of the electron-withdrawing bromo and trifluoromethyl groups reduces the Lewis basicity of the pyridine nitrogen and the carboxylate oxygen compared to unsubstituted picolinic acid. This electronic modification can influence the thermodynamic stability and kinetic lability of the resulting metal complexes.

Role as a Ligand in Catalysis

The derivatives of picolinic acid are valuable as ligands in homogeneous catalysis. Metal complexes bearing picolinate-type ligands have been shown to be effective catalysts for various organic transformations, including oxidation and cross-coupling reactions. organic-chemistry.org By coordinating to a metal center, the 3-bromo-5-(trifluoromethyl)picolinate ligand can modulate the metal's electronic properties and steric environment. The strong electron-withdrawing substituents would make the metal center more electrophilic (electron-poor), which can enhance its reactivity in certain catalytic steps, such as oxidative addition or nucleophilic attack on a coordinated substrate. This ability to tune the catalyst's performance makes ligands like this a target for designing new, highly efficient catalytic systems.

Stability and Structure of Metal Complexes

Stability: The stability of metal complexes in solution is quantified by the stability constant (or formation constant), which describes the equilibrium for the formation of the complex from the metal ion and the ligand. wikipedia.orgresearchgate.net The stability of picolinate (B1231196) complexes follows trends related to the nature of the metal ion (e.g., the Irving-Williams series) and the properties of the ligand. acs.org The reduced basicity of the donor atoms in 3-bromo-5-(trifluoromethyl)picolinate, due to its electron-withdrawing groups, would generally be expected to result in lower stability constants compared to complexes of unsubstituted picolinic acid with the same metal ion.

Table 3: Logarithm of Stepwise Stability Constants (log K) for Unsubstituted Picolinate Complexes with Divalent Metal Ions Source: Data for unsubstituted picolinic acid provides a baseline for comparison. acs.org

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Cu²⁺ | 7.99 | 6.85 |

| Ni²⁺ | 6.84 | 5.86 |

| Co²⁺ | 6.15 | 5.09 |

| Zn²⁺ | 5.80 | 4.88 |

| Fe²⁺ | 5.34 | - |

| Mn²⁺ | 4.40 | - |

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotational orientation of the carboxylic acid group relative to the pyridine ring and the interplay of intramolecular forces. The presence of a nitrogen atom adjacent to the carboxylic acid substituent, along with bulky and electronegative groups at the 3- and 5-positions, leads to a nuanced conformational preference governed by a balance of steric and electronic effects.

A significant feature in the conformational analysis of picolinic acid and its derivatives is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring. This interaction, forming a pseudo-six-membered ring, can significantly stabilize a planar conformation where the carboxylic acid group is coplanar with the aromatic ring. Computational studies on picolinic acid have identified the conformer with an intramolecular COOH⋯N hydrogen bond as the most stable. This type of hydrogen bond is a critical factor in determining the preferred spatial arrangement of the molecule.

Table 1: Comparison of Intramolecular Hydrogen Bond Features in Picolinic Acid Derivatives

| Compound | Intramolecular Bond | Bond Type | Significance |

| Picolinic Acid | COOH⋯N | Hydrogen Bond | Stabilizes the planar conformer, influencing reactivity and physical properties. |

| This compound | COOH⋯N (Expected) | Hydrogen Bond | Expected to be a key stabilizing interaction, influencing the molecule's preferred conformation. |

This table is generated based on established principles of intramolecular hydrogen bonding in picolinic acid and its derivatives.

The rotation of the carboxylic acid group around the C2-C(OOH) single bond is associated with a torsional potential energy surface. The stability of different conformers is determined by the energy minima on this surface, while the energy required to rotate from one stable conformation to another is defined by the energy barriers.

For this compound, the planar conformer stabilized by the intramolecular hydrogen bond represents a significant energy minimum. Rotation away from this planar conformation would require overcoming an energy barrier sufficient to break or significantly weaken this hydrogen bond. The magnitude of this barrier is influenced by the strength of the hydrogen bond and any steric hindrance encountered during rotation.

While specific experimental or high-level computational data on the torsional barriers for this compound are not available, studies on similarly substituted aromatic systems, such as biphenyls, provide insight into the energy scales involved in rotational isomerization. For instance, computational studies on substituted biphenyls have shown that torsional barriers can range from a few to over 40 kcal/mol, depending on the nature and position of the substituents. In the case of this compound, the primary barrier would be associated with the disruption of the intramolecular hydrogen bond.

Table 2: Representative Torsional Energy Barriers in Substituted Aromatic Systems

| Molecule Type | Rotational Barrier (kcal/mol) | Method |

| Substituted Biphenyls | 7.4 - 44 | DFT Calculations |

| 2-Phenylpyridine | ~5 | Computational |

This table presents data from related molecular systems to illustrate the concept of torsional energy barriers and is not specific to this compound.

The bromine atom at the 3-position and the trifluoromethyl group at the 5-position have a profound influence on the molecular conformation of picolinic acid. Both are strong electron-withdrawing groups, which can impact the electronic distribution within the pyridine ring and, consequently, the nature of the intramolecular interactions.

The presence of the bulky bromine atom ortho to the carboxylic acid group introduces steric hindrance. This steric repulsion can influence the preferred orientation of the carboxylic acid group, potentially causing a slight deviation from perfect planarity to alleviate steric strain. However, the energetic advantage of the intramolecular hydrogen bond is likely to be the dominant factor, maintaining a largely planar arrangement.

In essence, the final conformation of this compound is a delicate balance between the stabilizing effect of the intramolecular COOH⋯N hydrogen bond and the steric and electronic perturbations introduced by the bromo and trifluoromethyl substituents.

Table 3: Properties of Substituents and Their Expected Influence

| Substituent | Position | Electronic Effect | Steric Effect | Expected Influence on Conformation |

| Bromine (Br) | 3 | Electron-withdrawing (inductive and resonance) | Moderate steric bulk | Can introduce minor deviations from planarity due to steric hindrance with the carboxylic acid group. |

| Trifluoromethyl (CF₃) | 5 | Strongly electron-withdrawing (inductive) | Significant steric bulk | Primarily influences the electronic properties, potentially strengthening the intramolecular hydrogen bond. |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict various properties of 3-Bromo-5-(trifluoromethyl)picolinic acid. These calculations are based on the fundamental principles of quantum mechanics.

A variety of computational methodologies can be applied to study this compound, with Density Functional Theory (DFT) being a particularly prevalent and effective choice for molecules of this complexity. researchgate.net DFT methods, such as the B3LYP hybrid functional, are known for providing a good balance between computational cost and accuracy in predicting molecular geometries and electronic properties. researchgate.netosti.gov

Other methods like ab initio Hartree-Fock (HF) and Self-Consistent Field (SCF) molecular orbital (MO) theories serve as foundational approaches, although they may be less accurate than DFT for certain properties without the inclusion of electron correlation corrections. osti.gov These methodologies are instrumental in calculating the ground-state electronic energy and wave function of the molecule.

Table 1: Overview of Computational Methodologies

| Methodology | Description | Typical Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to determine its energy and other properties. Functionals like B3LYP are commonly used. | Geometry optimization, vibrational frequency calculation, prediction of electronic properties (HOMO/LUMO energies), molecular electrostatic potential mapping. ekb.eg |

| Ab initio Methods (e.g., Hartree-Fock) | A class of methods based on first principles, solving the Schrödinger equation without empirical parameters. Hartree-Fock (HF) is a fundamental ab initio method. | Initial geometry optimization, calculation of molecular orbitals, serving as a starting point for more advanced calculations. osti.gov |

| Self-Consistent Field (SCF) | An iterative method used to solve the Schrödinger equation for a many-electron system. It is a core component of both Hartree-Fock and DFT calculations. | Achieving a stable electronic configuration from which molecular properties are derived. |

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine and highly electronegative fluorine atoms, such as this compound, the selection of an appropriate basis set is critical.

Pople-style basis sets are widely used, with varying levels of complexity and accuracy. gaussian.com

6-31G : A split-valence basis set that provides a basic description.

6-31G** or 6-31G(d,p) : This set adds polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing bonding electron density, which is crucial for systems with polar bonds.

6-311++G(d,p) : A triple-split valence basis set that includes diffuse functions (++) on both heavy and hydrogen atoms. researchgate.net Diffuse functions are important for accurately describing anions and systems with weak, long-range interactions, while triple-split valence offers more flexibility for valence electrons. ekb.eg

The choice of a larger, more flexible basis set like 6-311++G(d,p) generally leads to more accurate results for properties such as molecular geometry and energy, albeit at a higher computational cost. researchgate.net

Table 2: Common Basis Sets and Their Significance

| Basis Set | Key Features | Impact on Calculations for this compound |

|---|---|---|

| STO-3G | Minimal basis set; computationally very fast. | Provides only a qualitative initial structure; not suitable for accurate property prediction. gaussian.com |

| 6-31G(d,p) | Split-valence with polarization functions on heavy and hydrogen atoms. | Offers a good balance for geometry optimization and frequency calculations. |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions. | Recommended for accurate energy calculations and describing systems with potential hydrogen bonding or other non-covalent interactions. researchgate.net |

Quantum chemical calculations are used to predict key electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantities that are routinely calculated. osti.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For similar aromatic compounds, these properties have been successfully calculated using methods like B3LYP and HF. osti.gov

Molecular Modeling and Simulations

Molecular modeling and simulations extend beyond single-molecule quantum calculations to explore the conformational possibilities and the interactions between molecules, which govern the solid-state structure.

The conformational flexibility of this compound primarily involves the rotation around the single bond connecting the carboxylic acid group to the pyridine (B92270) ring. Theoretical calculations can be used to map the potential energy surface as a function of the relevant torsional angles.

By performing a relaxed scan of the potential energy surface using a method like DFT, a conformational energy landscape can be generated. This landscape reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such analyses have been performed on related molecules to understand how substituents influence conformational preferences. mdpi.com For this compound, this would clarify the most stable orientation of the carboxylic acid group relative to the pyridine ring and the trifluoromethyl and bromine substituents.

In the solid state, the arrangement of this compound molecules is dictated by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. nih.gov

Hydrogen Bonding : Strong O–H···O or O–H···N interactions involving the carboxylic acid group are expected to be dominant features, similar to what is observed in related picolinic acid structures. nih.goviucr.org

Halogen Bonding : Interactions involving the bromine atom (e.g., Br···O) could play a role in directing the crystal packing. nih.gov

Fluorine Contacts : Weak C–H···F and F···F contacts involving the trifluoromethyl group are also anticipated. mdpi.comnih.gov

π-π Stacking : Interactions between the aromatic pyridine rings of adjacent molecules may contribute to the stability of the crystal structure. researchgate.net

Energy framework analysis complements Hirshfeld surfaces by calculating the pairwise interaction energies between molecules in the crystal. This allows for the visualization of the crystal packing in terms of relative energetic contributions (electrostatic, polarization, dispersion, and repulsion), providing a deeper understanding of the forces that govern the supramolecular architecture. researchgate.net

Structure-Reactivity and Structure-Activity Relationship Studies

The reactivity of this compound is intrinsically linked to its electronic structure, which is dictated by the arrangement of the pyridine ring and its substituents. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these relationships. nih.govmdpi.comnih.gov By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and charge distributions, insights into the molecule's reactivity towards electrophiles and nucleophiles can be gained. nih.govmdpi.com

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing trifluoromethyl group. This generally deactivates the ring towards electrophilic aromatic substitution. researchgate.net Conversely, the electron deficiency makes the pyridine ring more susceptible to nucleophilic attack. The bromine atom at the 3-position is a key functional group for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netnih.govuzh.ch The electronic nature of the substituents will influence the ease of oxidative addition of the C-Br bond to the palladium catalyst.

The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. The electron-withdrawing nature of both the bromo and trifluoromethyl substituents is expected to lower the energy of both the HOMO and LUMO. The precise impact on the energy gap and, consequently, on reactivity would require specific DFT calculations for this molecule. Studies on related substituted pyridines have shown that the introduction of electron-withdrawing groups can lead to a more positive redox potential of metal complexes, indicating a more electron-deficient metal center and potentially higher catalytic activity. nih.gov

The electrostatic potential (ESP) map provides a visual representation of the charge distribution and can predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the regions around the electronegative oxygen, nitrogen, and fluorine atoms are expected to have a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing groups, will have a more positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

The following table outlines the expected correlation between electronic structure parameters and the reactivity of this compound.

| Electronic Parameter | Predicted Influence on this compound | Consequence for Reactivity |

|---|---|---|

| HOMO-LUMO Energy Gap | Expected to be relatively small due to substituent effects. | Indicates a higher propensity for chemical reactions. |

| Electron Density on Pyridine Ring | Reduced due to the electron-withdrawing trifluoromethyl group and bromine atom. | Decreased reactivity towards electrophilic substitution and increased susceptibility to nucleophilic attack. |

| Electrostatic Potential | Negative potential around N, O, and F atoms; positive potential on ring carbons. | Guides the approach of electrophiles and nucleophiles to specific sites on the molecule. |

| C-Br Bond Polarity | The carbon atom bonded to bromine will have a partial positive charge. | Facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. |

The bromo and trifluoromethyl substituents at the 3- and 5-positions of the picolinic acid scaffold play a profound role in modulating both its chemical reactivity and biological activity. These effects are a combination of steric and electronic influences.

In terms of chemical reactivity, the bromine atom serves as a versatile synthetic handle. Its presence allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 3-position of the pyridine ring. researchgate.netnih.govuzh.ch The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the entire molecule. It enhances the acidity of the carboxylic acid and modifies the electron density of the pyridine ring, which can affect the rates and outcomes of reactions involving other parts of the molecule. For instance, the trifluoromethyl group can influence the regioselectivity of reactions on the pyridine ring. chemrxiv.org

From a biological activity perspective, the introduction of trifluoromethyl groups is a common strategy in medicinal and agricultural chemistry to enhance efficacy and metabolic stability. mdpi.com In the context of picolinic acid derivatives, which are known to exhibit herbicidal activity, the nature and position of substituents are critical for their biological function. mdpi.comnih.govacs.org For example, in a study of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the presence of a trifluoromethyl group on a pyrazole (B372694) substituent was found in a compound with potent herbicidal activity. mdpi.com The lipophilicity and electronic properties conferred by the trifluoromethyl group can significantly impact the compound's ability to cross biological membranes and interact with its target protein. mdpi.com

The following table summarizes the anticipated effects of the bromo and trifluoromethyl substituents on the reactivity and bioactivity of this compound.

| Substituent | Position | Effect on Reactivity | Effect on Bioactivity |

|---|---|---|---|

| Bromo | 3 | Serves as a leaving group in cross-coupling reactions, enabling molecular diversification. | Influences lipophilicity and can participate in halogen bonding with biological targets. |

| Trifluoromethyl | 5 | Strongly electron-withdrawing, activating the molecule for certain reactions and influencing regioselectivity. | Enhances metabolic stability and lipophilicity, potentially increasing potency and bioavailability. |

Advanced Applications in Chemical Synthesis

A Strategic Building Block in Complex Organic Molecule Synthesis

The strategic placement of three distinct functional groups on the pyridine (B92270) core of 3-Bromo-5-(trifluoromethyl)picolinic acid makes it an invaluable synthon for medicinal and agricultural chemistry. The bromine atom serves as a handle for cross-coupling reactions, the trifluoromethyl group often enhances metabolic stability and binding affinity, and the carboxylic acid provides a key point for amide bond formation and other derivatizations.

Crafting Biologically Active Molecules

The trifluoromethyl-substituted pyridine motif is a well-established pharmacophore in numerous biologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic properties. While direct examples of the synthesis of specific biologically active molecules starting from this compound are not extensively detailed in publicly available research, the utility of closely related structures suggests its high potential. For instance, various trifluoromethyl-containing pyrimidine (B1678525) derivatives have been synthesized and have demonstrated a range of biological activities, including antifungal, insecticidal, and anticancer properties.

The bromine atom on the picolinic acid backbone is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the pyridine ring, a common strategy in the diversification of lead compounds in drug discovery. The synthesis of 3-arylated pyrazolo[1,5-a]pyrimidin-5-ones, for example, has been achieved through Suzuki-Miyaura coupling of a brominated pyrazolopyrimidinone (B8486647) precursor, highlighting a synthetic route that could be readily adapted for this compound to generate novel scaffolds for biological screening.

An Intermediate in Pharmaceutical Synthesis

The value of halogenated and trifluoromethylated picolinic acids as intermediates in the synthesis of pharmaceuticals is well-documented. A notable example involves a structurally similar compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, which serves as a key intermediate in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound developed for the treatment of respiratory disorders. google.com This underscores the industrial relevance of this class of molecules in constructing complex active pharmaceutical ingredients.

The general synthetic strategy often involves the transformation of the bromine and carboxylic acid functionalities. For instance, the bromine atom can be replaced with an amino group, and the carboxylic acid can be converted to an amide, demonstrating the versatility of these functional handles in building up the final drug molecule.

| Intermediate Compound | Pharmaceutical Application |

| 3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid | Synthesis of treatments for respiratory disorders google.com |

A Precursor in Agrochemical Synthesis

The trifluoromethylpyridine moiety is a critical component in a significant number of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net These compounds are often synthesized from key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine. While direct synthetic routes from this compound to commercial agrochemicals are not prominently reported, its structural motifs are highly relevant.

Picolinic acid and its derivatives are a known class of synthetic auxin herbicides. nih.gov Research in this area has focused on modifying the picolinic acid scaffold to discover new and more effective herbicides. For example, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have been designed and synthesized as potential herbicides. nih.gov The synthetic strategies employed in these studies, which often involve the functionalization of the pyridine ring, could be applied to this compound to generate new agrochemical candidates. The presence of both a bromine atom for cross-coupling and a trifluoromethyl group for enhanced biological activity makes it a promising starting material for the development of next-generation crop protection agents.

Innovations in Catalysis and Ligand Design

The application of this compound extends beyond its role as a synthetic building block into the realm of coordination chemistry and catalysis. The pyridine nitrogen and the carboxylate group provide an excellent bidentate chelation site for a variety of metal ions.

Designing Ligands for Metal Ion Complexation

Picolinic acid and its derivatives are widely used as ligands in coordination chemistry. umsl.edu The resulting metal complexes have found applications in various fields, including catalysis and materials science. The specific electronic properties imparted by the bromine and trifluoromethyl substituents on this compound can modulate the characteristics of the corresponding metal complexes. The electron-withdrawing nature of these substituents can influence the Lewis acidity of the metal center, which in turn can affect the catalytic activity and selectivity of the complex.

While specific studies on the metal complexes of this compound are limited, research on related structures provides valuable insights. For example, amides derived from picolinic acid are of interest for their potential applications in coordination chemistry and catalysis. researchgate.netnih.gov The synthesis of such amides from this compound could lead to a new class of ligands with unique electronic and steric properties.

Applications in Homogeneous and Heterogeneous Catalysis

The development of novel catalysts is a cornerstone of modern chemical synthesis. Picolinic acid-based ligands have been employed in a variety of catalytic transformations. For instance, complexes of chromium(III) and cobalt(II) with polycarboxylate ligands, including dipicolinate, have been shown to act as precatalysts for olefin oligomerization and polymerization. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted picolinic acids exist, future research will likely concentrate on developing more efficient, sustainable, and cost-effective synthetic routes to 3-Bromo-5-(trifluoromethyl)picolinic acid. Key areas of exploration include the use of novel catalytic systems and multi-component reactions.

One promising avenue is the application of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which can offer high efficiency and ease of separation. rsc.orgresearchgate.net For instance, research into catalysts like UiO-66(Zr)-N(CH2PO3H2)2 has demonstrated potential for synthesizing picolinates at ambient temperatures, a significant improvement over traditional methods that often require harsh conditions. rsc.org Adapting such catalytic systems for the specific synthesis of this compound could lead to higher yields and a reduced environmental footprint.

Furthermore, the development of one-pot, multi-component reactions represents a powerful strategy for streamlining the synthesis process. researchgate.net These reactions, where multiple chemical transformations occur in a single reaction vessel, can significantly reduce waste, time, and resources. Future studies could focus on designing a multi-component reaction that assembles the this compound scaffold from simple, readily available starting materials.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Heterogeneous Catalysis (e.g., MOFs) | Increased efficiency, ambient reaction temperatures, catalyst recyclability, reduced waste. rsc.org | Designing catalysts specific to the substitution pattern of the target molecule. |

| Multi-Component Reactions (MCRs) | Reduced number of synthetic steps, time and cost savings, lower solvent consumption. researchgate.net | Identifying suitable starting materials and reaction conditions for a one-pot synthesis. |

| Anomeric-Based Oxidation | Avoids the need for external oxidizing agents, potentially milder reaction conditions. researchgate.net | Investigating the applicability of this oxidation method for pyridine-based carboxylic acids. |

Development of New Derivatization Strategies

The functional groups of this compound—the carboxylic acid, the bromine atom, and the trifluoromethyl group on the pyridine (B92270) ring—offer multiple handles for derivatization. Future research will focus on creating libraries of novel compounds by modifying these sites to explore new chemical space and potential applications.

The carboxylic acid group is a primary target for derivatization, readily converted into esters, amides, and other functional groups. Such modifications are crucial for creating intermediates used in the synthesis of complex molecules, including those with potential therapeutic applications. google.com For example, derivatization into amides is a common strategy in drug discovery to modulate properties like solubility and biological activity.

The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide range of substituents onto the pyridine ring. beilstein-journals.org This allows for the synthesis of diverse analogues with tailored electronic and steric properties.

| Derivatization Site | Reaction Type | Potential Outcome |

| Carboxylic Acid | Esterification, Amidation | Creation of prodrugs, modulation of solubility and bioavailability, intermediates for complex synthesis. google.com |

| Bromine Atom | Suzuki Coupling, Buchwald-Hartwig Amination | Introduction of aryl, heteroaryl, or amino groups; exploration of structure-activity relationships. beilstein-journals.org |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Introduction of other functional groups, though potentially challenging due to the electron-withdrawing nature of the other substituents. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery and optimization of its derivatives and synthetic routes.

Future work could employ Density Functional Theory (DFT) to model the reactivity of the molecule, predicting the most favorable sites for derivatization and understanding reaction mechanisms. This can guide experimental work, saving time and resources.

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of novel synthetic transformations. beilstein-journals.org This predictive power can be harnessed to optimize reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and derivatization of this compound, maximizing yield and minimizing byproducts. Furthermore, large language models (LLMs) are emerging as powerful tools for mining chemical literature and even planning synthetic routes. beilstein-journals.org

| Computational Tool | Application | Potential Impact |

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of reactivity and spectral properties. | Rational design of derivatization strategies and understanding of reaction outcomes. |

| Machine Learning (ML) | Optimization of reaction conditions, prediction of product yields, virtual screening of derivative libraries. beilstein-journals.org | Accelerated discovery of optimal synthetic routes and novel compounds with desired properties. |

| Large Language Models (LLMs) | Automated literature mining for synthetic protocols, generation of novel synthesis plans. beilstein-journals.org | Rapid identification of promising synthetic pathways from vast chemical data. |

Integration with Emerging Technologies in Organic Synthesis

The integration of emerging technologies in organic synthesis offers the potential to revolutionize the production of fine chemicals like this compound. Technologies such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput experimentation can enhance efficiency, safety, and scalability.

Continuous flow chemistry, where reagents are mixed and reacted in a continuous stream through a reactor, offers precise control over reaction parameters, improved heat and mass transfer, and enhanced safety for handling hazardous intermediates. beilstein-journals.orgmdpi.com This technology is well-suited for optimizing the synthesis of this compound and its derivatives on both laboratory and industrial scales.

High-throughput experimentation (HTE) platforms, often utilizing 96-well plates, allow for the rapid screening of a large number of reaction conditions or derivatization reactions in parallel. beilstein-journals.org This can significantly accelerate the identification of optimal synthetic methods and the discovery of new derivatives with desirable properties.

| Technology | Application in Synthesis/Derivatization | Key Benefits |

| Continuous Flow Chemistry | Synthesis of the core molecule and its derivatives. | Enhanced safety, precise process control, scalability, improved yield and purity. beilstein-journals.orgmdpi.com |

| Microwave-Assisted Synthesis | Acceleration of reaction rates for derivatization. | Reduced reaction times, potential for higher yields and cleaner reactions. mdpi.com |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and reagents for synthesis and derivatization. | Accelerated optimization of reaction conditions, rapid generation of compound libraries. beilstein-journals.org |

| 3D Printing | Creation of custom micro- and mesofluidic reactors for flow chemistry. mdpi.com | Tailored reactor designs for specific chemical transformations, rapid prototyping. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-bromo-5-(trifluoromethyl)picolinic acid?

- Methodological Answer : The compound can be synthesized via carboxylation of brominated pyridine precursors using CO₂ under controlled conditions. For example, analogous routes involve reacting brominated trifluoromethylpyridines with CO₂ in the presence of organometallic catalysts (e.g., Grignard reagents) at low temperatures (−78°C to 0°C) to introduce the carboxylic acid group . Alternative pathways include halogen exchange reactions using Pd-catalyzed cross-coupling to install the bromine moiety after carboxylation. Optimization of solvent polarity (e.g., THF vs. DMF) and reaction time significantly impacts yields .

Q. What analytical techniques are recommended for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm the trifluoromethyl group’s presence and NMR to resolve aromatic proton splitting patterns .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry to verify molecular ion peaks and detect impurities (<2% threshold) .

- Elemental Analysis : Validate stoichiometry by comparing experimental vs. theoretical C, H, N, and Br percentages .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store the compound at 0–6°C in amber glass vials under inert gas (argon or nitrogen) to prevent photodegradation and moisture absorption. For long-term storage (>6 months), lyophilize the compound and keep it in a desiccator with silica gel .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during synthesis?

- Methodological Answer :